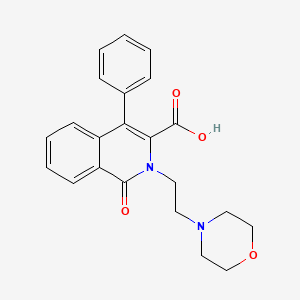
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor such as benzylamine, the isoquinoline core can be constructed through cyclization reactions.
Functional Group Modifications: Introduction of the carboxylic acid group and other substituents through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and oxidation.
Final Assembly: Coupling of the morpholinoethyl group and phenyl group to the isoquinoline core under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems.
Purification: Implementation of purification techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathway Involvement: Participation in biochemical pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline core structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to the core structure.
Uniqueness
3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
112392-90-2 |
|---|---|
Fórmula molecular |
C22H22N2O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethyl)-1-oxo-4-phenylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O4/c25-21-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)20(22(26)27)24(21)11-10-23-12-14-28-15-13-23/h1-9H,10-15H2,(H,26,27) |
Clave InChI |
YIKAXGNRNDTHQI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)


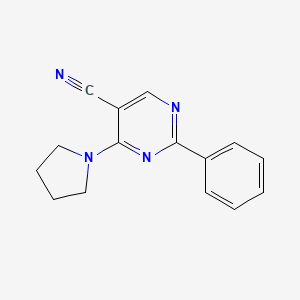


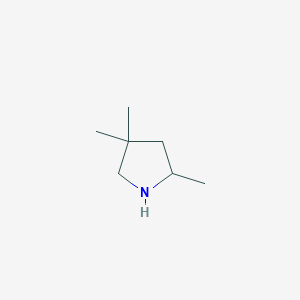
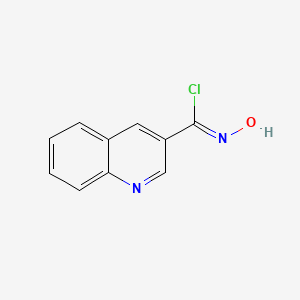
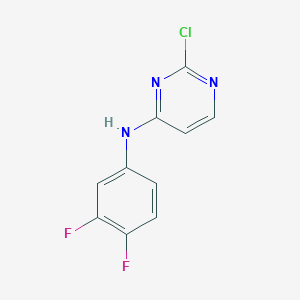
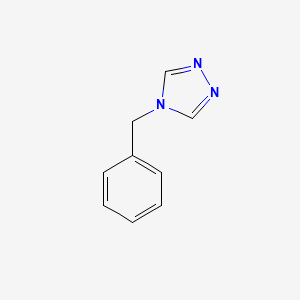
![1-(4-Bromophenyl)-2-[(9-methyl-9H-purin-6-yl)sulfanyl]ethan-1-one](/img/structure/B12912135.png)
![7-Methyl-6-nitroimidazo[1,2-a]pyrimidine-2,5(3H,8H)-dione](/img/structure/B12912140.png)
![5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12912156.png)

